Absence of Core Pharmacological Benchmarking Data for H3 receptor-MO-1
A thorough search of primary research papers, patents, and authoritative databases has yielded no quantitative data on the binding affinity (Ki), functional potency (IC50/EC50), or efficacy (Emax) of H3 receptor-MO-1 at the human or rodent histamine H3 receptor. This data is essential for comparing the compound to established tool compounds like Pitolisant (Ki = 34.2 nM for human H3 receptor) or Ciproxifan (Ki = 9.7 nM for rat H3 receptor) [1]. Consequently, its potency relative to other H3 receptor modulators cannot be determined.
| Evidence Dimension | Binding Affinity at Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Data Not Available |
| Comparator Or Baseline | Pitolisant: Ki = 34.2 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Radioligand binding assay (comparator data) |
Why This Matters
The inability to compare binding affinities means the relative concentration required for receptor engagement is unknown, making experimental design and data interpretation uncertain.
- [1] Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. View Source
